molecular formula C12H19ClO4 B1355305 Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate CAS No. 106004-06-2

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Cat. No. B1355305
Key on ui cas rn: 106004-06-2
M. Wt: 262.73 g/mol
InChI Key: ONBAUDQPYATDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09139534B2

Procedure details

To a solution of diisopropylamine (88 mL, 0.62 mol) in anhydrous THF (500 mL) was added n-butyl lithium (240 mL, 0.6 mol, 2.5 M solution in hexane) over 20 minutes at −78° C. The mixture was stirred at 0° C. under nitrogen for 30 min. To a mixture of dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added lithium diisopropylamine (freshly prepared above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1 h. The mixture was stirred for 3 h at −78° C., then warmed to room temperature and stirred overnight. To the reaction mixture was added aqueous hydrochloric acid (3 N, 420 mL) and the mixture was stirred for 10 min. The solvent was removed by evaporation under reduced pressure. The aqueous layer was extracted with ethyl acetate (3×200 mL), and the combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration under reduced pressure afforded dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (116 g, 88% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s, 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH2:15][CH2:14]1.CN(C)P(N(C)C)(N(C)C)=O.C(NC(C)C)(C)C.[Li].Br[CH2:47][CH2:48][Cl:49].Cl>C1COCC1>[Cl:49][CH2:48][CH2:47][C:16]1([C:19]([O:21][CH3:22])=[O:20])[CH2:15][CH2:14][CH:13]([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17]1 |f:4.5,^1:44|

Inputs

Step One
Name
Quantity
88 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
240 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
360 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Step Four
Name
Quantity
42 mL
Type
reactant
Smiles
BrCCCl
Step Five
Name
Quantity
420 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under nitrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freshly prepared above) over 30 min at −40° C
Duration
30 min
ADDITION
Type
ADDITION
Details
was added over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h at −78° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC1(CCC(CC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.